Product packaging for 2',5'-dichloro-[1,1'-biphenyl]-2-amine(Cat. No.:CAS No. 873056-64-5)

2',5'-dichloro-[1,1'-biphenyl]-2-amine

Cat. No.: B6247162
CAS No.: 873056-64-5
M. Wt: 238.11 g/mol
InChI Key: MDZFZLHCINJNRC-UHFFFAOYSA-N
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Description

2',5'-Dichloro-[1,1'-biphenyl]-2-amine is a chemical compound with the molecular formula C13H11Cl2N and a molecular weight of 252.14 g/mol . This compound belongs to a class of substituted biphenyls, which are valuable building blocks in organic synthesis and medicinal chemistry. The specific arrangement of chlorine and amine functional groups on the biphenyl scaffold makes it a versatile intermediate for constructing more complex molecules . Compounds within this chemical class are frequently employed in scientific research, particularly in the development of novel active substances. Research applications often include serving as a precursor or synthetic intermediate in agrochemical and pharmaceutical research . The mechanism of action for related dichloro-biphenyl-amine compounds often involves interaction with biological targets, such as enzymes, potentially leading to antifungal or other bioactive properties . Please Note: This product is intended For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, or for human or veterinary applications. Disclaimer: The information presented is based on data from structurally similar compounds . Researchers are strongly advised to consult specific scientific literature and conduct their own analytical characterization to confirm the identity, properties, and suitability of this compound for their specific research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

873056-64-5

Molecular Formula

C12H9Cl2N

Molecular Weight

238.11 g/mol

IUPAC Name

2-(2,5-dichlorophenyl)aniline

InChI

InChI=1S/C12H9Cl2N/c13-8-5-6-11(14)10(7-8)9-3-1-2-4-12(9)15/h1-7H,15H2

InChI Key

MDZFZLHCINJNRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)Cl)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 2',5'-dichloro-[1,1'-biphenyl]-2-amine

The construction of the this compound framework primarily relies on the formation of the biphenyl (B1667301) core and the subsequent introduction or presence of the amine functionality. Two of the most powerful and widely employed methods for achieving this are the Suzuki-Miyaura cross-coupling and the Ullmann-type coupling.

Suzuki-Miyaura Cross-Coupling Strategies for Biphenyl Core Assembly

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl structures. libretexts.org This palladium-catalyzed reaction typically involves the coupling of an organoboron species, such as a boronic acid or ester, with an aryl halide or triflate. libretexts.org

A common and effective strategy for synthesizing the biphenyl core of this compound involves the Suzuki-Miyaura coupling of a pre-functionalized aryl halide with an appropriate arylboronic acid. google.com For instance, the reaction can be performed between an ortho-halophenylamine or an ortho-halonitrobenzene and a dichlorophenylboronic acid derivative. google.com When an ortho-halonitrobenzene is used, a subsequent reduction step is necessary to convert the nitro group to the desired amine functionality. google.com

The choice of starting materials is critical. For example, coupling 2-bromoaniline (B46623) or 2-iodoaniline (B362364) with 2,5-dichlorophenylboronic acid in the presence of a palladium catalyst and a base would directly lead to the formation of the biphenylamine structure. Alternatively, reacting 1-bromo-2-nitrobenzene (B46134) or 1-iodo-2-nitrobenzene (B31338) with 2,5-dichlorophenylboronic acid followed by reduction of the nitro group offers another viable route. google.com

A general representation of this synthetic approach is shown below:


Scheme 1: Suzuki-Miyaura Coupling for the Synthesis of this compound

The efficiency of the Suzuki-Miyaura coupling is highly dependent on several factors, including the choice of palladium catalyst, ligand, base, and solvent system. The catalyst loading is a crucial parameter, with higher loadings sometimes required for challenging substrates, such as electron-poor aryl halides. nih.gov

Commonly used palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). nih.govnih.gov These are often used in conjunction with phosphine (B1218219) ligands, such as triphenylphosphine (B44618) (PPh₃) or more sterically demanding and electron-rich ligands like SPhos and XPhos, which can significantly improve reaction rates and yields. nih.govrsc.org N-Heterocyclic carbene (NHC) ligands have also emerged as powerful alternatives to phosphines in Suzuki-Miyaura couplings. nih.gov

The choice of base is also critical for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently employed. rsc.orgnih.gov The solvent system often consists of a mixture of an organic solvent, such as toluene, dioxane, or tetrahydrofuran (B95107) (THF), and an aqueous solution of the base. rsc.orgacs.org In some cases, the reaction can even be performed in water, offering a more environmentally friendly approach. acs.org

Parameter Commonly Used Options Impact on Reaction
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄Influences catalytic activity and reaction rate.
Ligand PPh₃, SPhos, XPhos, NHC ligandsStabilizes the palladium center and facilitates catalytic cycle steps.
Base K₂CO₃, Na₂CO₃, K₃PO₄, KOHEssential for the transmetalation step.
Solvent System Toluene, Dioxane, THF, Water/Organic mixturesAffects solubility of reactants and catalyst, and can influence reaction rate.
Catalyst Loading Typically 0.5-10 mol%Higher loading may be needed for less reactive substrates.
This table presents a summary of common parameters and their roles in optimizing Suzuki-Miyaura cross-coupling reactions.

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.org

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate (Ar-Pd-X). This is often the rate-determining step of the cycle. libretexts.org

Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center, displacing the halide and forming a new Pd(II) intermediate (Ar-Pd-Ar').

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the final biaryl product (Ar-Ar'), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle. libretexts.org


Scheme 2: General Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Ullmann-Type Coupling for Carbon-Nitrogen Bond Formation

The Ullmann condensation, or Ullmann-type reaction, is a copper-catalyzed method for forming carbon-heteroatom bonds, including carbon-nitrogen bonds, to create aryl amines. wikipedia.org This reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst at elevated temperatures. wikipedia.orgslideshare.net

In the context of synthesizing this compound, an Ullmann-type reaction could be envisioned as the coupling of 2-bromo-2',5'-dichlorobiphenyl with an amine source, or more practically, the coupling of 2-chloro- or 2-bromoaniline with 1,4-dichlorobenzene (B42874) or a related dihalobenzene. However, controlling the regioselectivity to obtain the desired isomer can be challenging.

A more direct application of Ullmann-type chemistry for this specific target would be in the formation of the C-N bond in a pre-formed biphenyl system. For instance, if a 2-halo-2',5'-dichlorobiphenyl intermediate is synthesized, an Ullmann amination could be employed to introduce the amine group.

The classic Ullmann reaction often requires harsh conditions, including high temperatures (often exceeding 210 °C) and stoichiometric amounts of copper. wikipedia.org However, modern advancements have led to the development of catalytic systems that operate under milder conditions, often employing soluble copper catalysts with ligands such as diamines or phenanthroline. wikipedia.org

The mechanism of the Ullmann reaction is believed to involve the formation of a copper(I) species. byjus.com In the case of C-N bond formation, a copper(I) amide can be generated in situ, which then reacts with the aryl halide. wikipedia.org

Reaction Type Key Features Typical Conditions
Classic Ullmann Stoichiometric copper, high temperatures>200 °C, copper powder
Modern Ullmann-type Catalytic copper, milder conditionsSoluble copper salts (e.g., CuI), ligands (e.g., phenanthroline), polar solvents (e.g., NMP, DMF)
This table provides a comparison of classic and modern Ullmann-type reaction conditions.

Halogenation and Amination Sequences

The construction of the this compound molecule can be envisioned through sequential halogenation and amination steps, although direct and regioselective methods present significant synthetic challenges.

Achieving the specific 2',5'-dichloro substitution pattern on a pre-formed 2-aminobiphenyl (B1664054) scaffold through direct halogenation is complex due to the activating nature of the amino group, which directs electrophilic substitution to the ortho and para positions of its own ring. Therefore, a more plausible strategy involves building the molecule from chlorinated precursors.

A common approach for the synthesis of unsymmetrical biphenyls is the Suzuki-Miyaura cross-coupling reaction. nih.govuliege.bersc.org This would involve the palladium-catalyzed reaction of an appropriately substituted aryl halide with an arylboronic acid. For the synthesis of this compound, this could involve the coupling of 2,5-dichlorophenylboronic acid with 2-bromoaniline or 2-iodoaniline. Alternatively, the coupling of 2-aminophenylboronic acid with 1-bromo-2,5-dichlorobenzene or 1-iodo-2,5-dichlorobenzene could be employed. The choice of catalyst, ligand, and base is crucial for achieving good yields and selectivity. uliege.be

Another classical method applicable to the formation of the C-N bond in diarylamines is the Ullmann condensation, specifically the Goldberg reaction variant. wikipedia.orgresearchgate.net This reaction typically involves the copper-catalyzed coupling of an aryl halide with an amine. In this context, one could propose the reaction between 2-chloroaniline (B154045) and 1-bromo-2,5-dichlorobenzene, or 2-bromoaniline and 1-chloro-2,5-dichlorobenzene, although high temperatures and stoichiometric amounts of copper may be required. wikipedia.org Modern modifications of the Ullmann reaction utilize ligands to facilitate the coupling under milder conditions. nih.gov

A patent describes a general method for preparing 2-aminobiphenyl derivatives by reacting an aniline (B41778) derivative with a phenylhydrazine (B124118) derivative in the presence of a phthalocyanine (B1677752) metal complex catalyst. google.com While not specific to this exact compound, it represents a potential synthetic strategy.

Table 1: Potential Cross-Coupling Strategies for this compound

Coupling ReactionReactant 1Reactant 2Catalyst System (Example)
Suzuki-Miyaura 2,5-Dichlorophenylboronic acid2-BromoanilinePd(PPh₃)₄, K₂CO₃
Suzuki-Miyaura 2-Aminophenylboronic acid1-Bromo-2,5-dichlorobenzenePd₂(dba)₃, P(t-Bu)₃
Ullmann-Goldberg 2-Chloroaniline1-Bromo-2,5-dichlorobenzeneCuI, 1,10-Phenanthroline, K₂CO₃

Reduction of Nitro-Substituted Biphenyl Precursors

A robust and widely used method for the synthesis of arylamines is the reduction of the corresponding nitro compound. wikipedia.orgscispace.com For this compound, the logical precursor would be 2',5'-dichloro-2-nitrobiphenyl .

The synthesis of this nitro-substituted precursor can be accomplished via modern cross-coupling reactions. For instance, the Suzuki coupling of 1-bromo-2,5-dichlorobenzene with 2-nitrophenylboronic acid, or 2-bromonitrobenzene with 2,5-dichlorophenylboronic acid, provides a direct route to the required biphenyl skeleton. nih.govresearchgate.net The synthesis of 2,5-dichloronitrobenzene itself can be achieved by the nitration of 1,4-dichlorobenzene using a mixture of nitric and sulfuric acids. google.comchemicalbook.com

Once the 2',5'-dichloro-2-nitrobiphenyl is obtained, the nitro group can be reduced to the primary amine using a variety of established methods. wikipedia.orgchemicalbook.com

Catalytic Hydrogenation: This method involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. wikipedia.orgorgsyn.org This is often a clean and high-yielding method.

Metal-Acid Reduction: A classic method is the Béchamp reduction, which uses iron filings in an acidic medium like hydrochloric acid. wikipedia.org Other common systems include tin(II) chloride (SnCl₂) in hydrochloric acid or zinc (Zn) in acetic acid. wikipedia.orgchemicalbook.com

Sulfide (B99878) Reduction: Sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can also be used for the selective reduction of nitro groups. wikipedia.org

Table 2: Common Reagents for the Reduction of 2',5'-dichloro-2-nitrobiphenyl

Reagent SystemDescription
H₂ / Pd/C Catalytic hydrogenation, typically performed in a solvent like ethanol (B145695) or ethyl acetate.
Fe / HCl Béchamp reduction; a heterogeneous reaction often used in industrial synthesis. wikipedia.org
SnCl₂ / HCl A common laboratory-scale method for the reduction of aromatic nitro compounds. chemicalbook.com
Zn / NH₄Cl A milder, more neutral reduction method. scispace.com

Alternative Synthetic Pathways (e.g., via Phosphorus Oxychloride and Benzophenones)

While the previously mentioned routes are the most conventional, other pathways can be considered. The use of phosphorus oxychloride (POCl₃) is well-established in organic synthesis, often as a chlorinating or dehydrating agent, for example, in the Vilsmeier-Haack reaction to form aldehydes or in the Bischler-Napieralski reaction to synthesize isoquinolines. However, its direct application in the construction of the this compound backbone is not a commonly reported or straightforward methodology.

A synthetic route involving a benzophenone (B1666685) intermediate is more plausible, with 2-amino-2',5'-dichlorobenzophenone being a key precursor. This compound is known as an intermediate in the synthesis of various benzodiazepines. researchgate.net The synthesis of this benzophenone itself can be a multi-step process. A Friedel-Crafts acylation of 1,4-dichlorobenzene with 2-nitrobenzoyl chloride would yield 2',5'-dichloro-2-nitrobenzophenone, which could then be reduced to 2-amino-2',5'-dichlorobenzophenone. The subsequent conversion of this benzophenone to the target biphenylamine would likely require a multi-step sequence, potentially involving ring formation and subsequent cleavage, making it a less direct approach than cross-coupling methods.

Chemical Transformations and Derivatization Reactions

The presence of a primary aromatic amine and a dichlorinated biphenyl system in this compound allows for a variety of chemical transformations and derivatizations.

Oxidation Reactions Leading to Quinone or Other Oxidized Derivatives

The oxidation of aromatic amines can lead to a variety of products, including quinone imines, phenazines, and azobenzenes, depending on the oxidant and reaction conditions. rsc.orgelectronicsandbooks.com The oxidation of this compound is expected to proceed via initial one-electron transfer from the amine to form a radical cation. thieme-connect.demdpi.com

Subsequent loss of a proton and a second electron would lead to the formation of a quinone imine derivative. Specifically, oxidation could yield N-(2',5'-dichlorobiphenyl)-1,2-benzoquinone diimine or N-(2',5'-dichlorobiphenyl)-1,4-benzoquinone imine. The formation of phenazine-type structures through intermolecular cyclization is also a possibility, as observed in the oxidation of other substituted anilines. rsc.org Common oxidants used for such transformations include silver oxide (Ag₂O), potassium ferricyanide (B76249) (K₃[Fe(CN)₆]), and 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ).

Reduction Reactions for Amine Derivatives

While the amine group itself is already in a reduced state, it can be derivatized and the resulting functional group can then be reduced. A primary amine can readily react with aldehydes or ketones to form an imine (Schiff base). For example, reaction with benzaldehyde (B42025) would yield N-benzylidene-2',5'-dichloro-[1,1'-biphenyl]-2-amine.

This imine derivative can then be reduced to a secondary amine. A study on the photocatalytic reductive coupling of N-benzylidene-[1,1'-biphenyl]-2-amines demonstrated that the imine can be reduced to the corresponding secondary amine using a Hantzsch ester as the reducing agent. nih.gov This transformation provides a pathway to N-alkylated or N-benzylated derivatives of the parent amine.

Another common derivatization is N-acylation . The primary amine can react with acyl chlorides or anhydrides to form amides. researchgate.net For example, reaction with acetyl chloride would yield N-(2',5'-dichloro-[1,1'-biphenyl]-2-yl)acetamide. While amides are generally stable, they can be reduced to amines under harsh conditions using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Finally, the amine group can be converted into other functionalities via diazotization. Treatment with nitrous acid (generated in situ from NaNO₂ and HCl) would form a diazonium salt. This intermediate can then undergo various Sandmeyer reactions to replace the amino group with a wide range of substituents, such as halogens (-Cl, -Br), a cyano group (-CN), or a hydroxyl group (-OH), using the appropriate copper(I) salt. wikipedia.orgnih.govlscollege.ac.inorganic-chemistry.org

Electrophilic Aromatic Substitution Reactions

The biphenyl system, characterized by two conjugated benzene (B151609) rings, is susceptible to electrophilic aromatic substitution. The position of substitution on the biphenyl rings is influenced by the directing effects of the substituents already present. In the case of this compound, the reactivity of the two rings and the positions of electrophilic attack are governed by the activating effect of the amine group (-NH₂) and the deactivating, yet ortho-, para-directing effects of the chlorine atoms (-Cl).

The amine group is a strong activating group, directing incoming electrophiles to the ortho and para positions of the ring to which it is attached. Conversely, the chlorine atoms are deactivating due to their inductive electron-withdrawing effect but are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance.

In electrophilic aromatic substitution reactions involving biphenyl, substitution at the para position is generally favored. The attack of an electrophile at the para position of the unsubstituted ring in biphenyl leads to a resonance-stabilized carbocation intermediate where the positive charge can be delocalized over both rings. This extensive delocalization provides significant stabilization to the intermediate, making the para-substitution pathway energetically favorable. For instance, nitration of biphenyl with a nitronium ion (NO₂⁺) predominantly yields the para-substituted product. Similarly, Friedel-Crafts acylation introduces an acyl group at the para position. youtube.com

Coordination Chemistry and Organometallic Complex Formation

The presence of the amine group in this compound allows it to act as a ligand in the formation of coordination complexes with various metal ions. The nitrogen atom of the amine group possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate covalent bond.

The amine group is a common and important ligand in coordination chemistry. uci.edu Metal complexes containing amine ligands have found applications in diverse fields, including catalysis and medicine. pvpcollegepatoda.org For instance, many platinum-based anticancer drugs feature amine ligands. pvpcollegepatoda.org The coordination of the amine group to a metal ion can significantly alter the electronic and steric properties of the organic molecule.

The formation of metal complexes with ligands like this compound involves the reaction of the amine with a metal salt in a suitable solvent. The resulting complex's geometry and stability depend on the nature of the metal ion, the other ligands present in the coordination sphere, and the reaction conditions.

A versatile method for creating more complex and often more stable metal complexes from primary amines like this compound is through the formation of a Schiff base. A Schiff base is a compound containing a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group, but not hydrogen. They are typically formed by the condensation reaction of a primary amine with an aldehyde or a ketone. idosr.org

The resulting Schiff base ligand, which incorporates the 2',5'-dichlorobiphenyl moiety, can then chelate to a metal ion. The imine nitrogen of the Schiff base provides an additional coordination site, often leading to the formation of stable multidentate ligands. These ligands can form complexes with a variety of transition metals. idosr.orgnih.gov

The synthesis of these metal-Schiff base complexes generally involves a two-step process:

Schiff Base Formation: The primary amine, in this case, this compound, is reacted with an appropriate aldehyde or ketone in an alcoholic solvent, often with a catalytic amount of acid. nih.gov

Complexation: The pre-formed Schiff base ligand is then reacted with a metal salt (e.g., chlorides, acetates, or nitrates of transition metals) in a suitable solvent, often under reflux, to yield the desired metal complex. idosr.org

The characterization of these newly synthesized Schiff base metal complexes is crucial to determine their structure and properties. A variety of spectroscopic and analytical techniques are employed for this purpose.

Table 1: Techniques for Characterization of Metal-Biphenylamine Schiff Base Complexes

TechniqueInformation Obtained
Infrared (IR) Spectroscopy Identifies the coordination of the azomethine nitrogen to the metal ion by observing a shift in the C=N stretching frequency. idosr.org
UV-Vis Spectroscopy Provides information about the electronic transitions within the complex, which can help in determining the geometry of the coordination sphere. walisongo.ac.id
Nuclear Magnetic Resonance (NMR) Spectroscopy Used to elucidate the structure of the ligand and to confirm its coordination to the metal, particularly for diamagnetic complexes. nih.gov
Mass Spectrometry Determines the molecular weight of the complex and can provide information about its fragmentation pattern. nih.gov
Elemental Analysis Confirms the empirical formula of the synthesized complex. ajol.info
Conductivity Measurements Determines the electrolytic nature of the complexes. idosr.org
X-ray Diffraction Provides the definitive solid-state structure of the complex, including bond lengths and angles. nih.gov

The synthesis and study of such metal complexes are an active area of research due to their potential applications in catalysis, materials science, and biological systems. walisongo.ac.idajol.info

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for elucidating the structure of chemical compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their functional groups, bonding patterns, and electronic properties can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural confirmation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

Similarly, ¹³C NMR spectroscopy provides complementary information by probing the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift dependent on its hybridization and the nature of its neighboring atoms. For 2-aminobiphenyl (B1664054), ¹³C NMR data is available. nih.gov

Table 1: Representative ¹H and ¹³C NMR Data for the Parent Compound 2-Aminobiphenyl

Nucleus Chemical Shift (ppm)
¹H 7.43, 7.33, 7.14, 7.117, 6.813, 6.735, 3.71 chemicalbook.com

Note: The table shows data for the parent compound, 2-aminobiphenyl, as a reference. The chemical shifts for 2',5'-dichloro-[1,1'-biphenyl]-2-amine would be different due to the presence of the chloro substituents.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. wpmucdn.com It is based on the principle that molecular bonds vibrate at specific frequencies. When a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of an amine-containing compound like this compound would be expected to show characteristic absorption bands. Primary amines typically exhibit two N-H stretching vibrations in the region of 3200-3500 cm⁻¹. wpmucdn.com Additionally, an N-H bending vibration is often observed near 1600 cm⁻¹. wpmucdn.com The presence of aromatic rings would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. The C-Cl stretching vibrations would be expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹. While a specific spectrum for the title compound is not available, the IR spectrum of the related biphenyl (B1667301) has been reported. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The wavelengths at which these absorptions occur are characteristic of the molecule's conjugated system.

For aromatic compounds like biphenyls, characteristic absorption bands are observed in the UV region. The NIST Chemistry WebBook provides UV/Visible spectral data for a related compound, 2,2',5,5'-tetramethyl-1,1'-biphenyl. nist.govnist.gov The presence of the amino group and the chlorine atoms in this compound would be expected to cause a shift in the absorption maxima (λmax) compared to the unsubstituted biphenyl, due to their influence on the electronic structure of the aromatic rings.

Mass Spectrometry for Molecular Fragmentation Analysis

Mass spectrometry is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a compound. It involves ionizing the molecule and then separating the resulting ions based on their mass-to-charge ratio (m/z). The fragmentation pattern of the molecular ion provides valuable structural information.

The NIST Chemistry WebBook lists the molecular weight of the related compound 1,1'-Biphenyl, 2,5-dichloro- as 223.098 g/mol . nist.govnist.gov For this compound, the addition of the amino group would increase the molecular weight. The mass spectrum would show a molecular ion peak corresponding to its exact mass, and the isotopic pattern of this peak would confirm the presence of two chlorine atoms. Fragmentation would likely involve the loss of the amino group and cleavage of the biphenyl bond, leading to characteristic fragment ions. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. researchgate.net

Table 2: Molecular Weight of a Related Dichlorobiphenyl Compound

Compound Molecular Formula Molecular Weight ( g/mol )

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is used to study the photophysical properties of molecules that emit light after being electronically excited. While not all molecules fluoresce, those with extended π-systems, such as aromatic compounds, often exhibit this property.

Fluorescence experiments typically involve measuring the excitation and emission spectra of a compound. Thioflavin-T binding kinetics, a fluorescence-based assay, has been used to study the aggregation of amyloid fibrils, a process involving peptide structures. nih.gov While specific fluorescence data for this compound is not provided in the search results, its aromatic nature suggests it could potentially be fluorescent. The substitution pattern on the biphenyl rings would influence its fluorescence quantum yield and emission wavelength.

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. By diffracting X-rays off a single crystal, a detailed electron density map can be generated, from which the atomic positions, bond lengths, bond angles, and torsional angles can be determined with high precision.

While a specific crystal structure for this compound was not found, the crystal structure of a related derivative, 3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine, has been reported. iucr.org In this structure, the molecule exhibits rotations of the phenyl rings. iucr.org In the crystal lattice, molecules are packed together through van der Waals interactions. iucr.org The study of such crystal structures provides valuable information on intermolecular interactions, which can influence the physical properties of the material. nih.gov The analysis of crystal packing can reveal the presence of hydrogen bonds and other non-covalent interactions that stabilize the solid-state structure. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
This compound
2-aminobiphenyl
1,1'-Biphenyl, 2,5-dichloro-
2,2',5,5'-tetramethyl-1,1'-biphenyl
3′,5′-Dichloro-N,N-diphenyl-[1,1′-biphenyl]-4-amine
Biphenyl

Structural Analysis of this compound Remains Elusive

A comprehensive search of publicly available scientific databases, including the Crystallography Open Database (COD) and the Cambridge Crystallographic Data Centre (CCDC), has revealed a notable absence of single crystal X-ray diffraction data for the chemical compound this compound. Consequently, a detailed structural elucidation and conformational analysis as requested cannot be provided at this time.

Furthermore, the absence of crystallographic data precludes a thorough investigation of the intermolecular forces that dictate how the molecules pack together in a solid state. This includes the analysis of van der Waals interactions, the identification of any potential hydrogen bonding networks involving the amine group and chlorine atoms, and the characterization of other non-covalent interactions like pi-pi stacking.

Hirshfeld surface analysis, a powerful tool for visualizing and quantifying intermolecular contacts within a crystal, is also contingent on the availability of detailed crystallographic information. Without a solved crystal structure, it is not possible to generate the Hirshfeld surfaces and the associated 2D fingerprint plots that would offer quantitative insights into the nature and prevalence of different intermolecular interactions.

While information on the parent compound, 2,5-dichlorobiphenyl, and other related aminobiphenyl derivatives exists, a scientifically accurate and detailed article focusing solely on the specific structural characteristics of this compound as outlined cannot be constructed without the foundational experimental data from single crystal X-ray diffraction. Further experimental research would be required to determine the crystal structure of this compound and enable the comprehensive analysis requested.

Applications in Advanced Organic Synthesis and Industrial Chemistry

2',5'-dichloro-[1,1'-biphenyl]-2-amine as a Building Block in Organic Synthesis

The inherent reactivity of the amino group, combined with the specific substitution pattern of the biphenyl (B1667301) skeleton, makes this compound a key starting material for a variety of organic transformations. It acts as a foundational scaffold upon which greater molecular complexity can be built.

Precursor for More Complex Organic Molecules

The structure of this compound is fundamental to its role as a precursor for more elaborate organic molecules. The amine group provides a nucleophilic center, ready to participate in a wide array of chemical reactions. This allows for the introduction of new functional groups and the extension of the molecular framework. For instance, the amine can be readily acylated, alkylated, or used in coupling reactions to forge new carbon-nitrogen or carbon-carbon bonds.

A significant application demonstrating this principle is in the synthesis of complex heterocyclic structures. For example, analogous dichlorinated biphenylamines are crucial intermediates in the production of high-value fungicides. The synthesis of Bixafen, a potent succinate (B1194679) dehydrogenase inhibitor (SDHI) fungicide, involves the acylation of the amine group of 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine (B1314423) with a pyrazole-4-carbonyl chloride derivative. chemicalbook.comgoogle.com This reaction connects the biphenylamine scaffold to a biologically active pyrazole (B372694) moiety, creating the final complex active ingredient. chemicalbook.com This showcases how the biphenylamine core serves as the foundation for constructing sophisticated, multi-component molecules with specific industrial applications.

Intermediate in the Synthesis of Specialty Chemicals

The utility of this compound extends to its role as a pivotal intermediate in the multi-step synthesis of various specialty chemicals. These are compounds produced for specific, high-value applications, including pharmaceuticals and performance materials. The synthesis of the fungicide Bixafen again serves as a prime example, where the biphenylamine is a key intermediate that is not isolated in some process concepts but is generated and immediately used in the subsequent reaction step. chemicalbook.comgoogle.com

The general synthetic pathway to such specialty chemicals often involves an initial cross-coupling reaction to form the biphenyl skeleton, followed by reduction of a nitro group to yield the essential biphenylamine intermediate. google.com This amine is then poised for a final coupling step to yield the target specialty chemical. The efficiency of these later-stage transformations relies heavily on the purity and reactivity of the biphenylamine intermediate.

Development of Functionalized Biphenyls and Derivatives

The this compound molecule is a platform for creating a diverse array of functionalized biphenyl derivatives. The amino group can direct further electrophilic substitution reactions on the aromatic rings or can be transformed into other functional groups, such as diazonium salts, which are themselves versatile intermediates. Diazonium salts can be converted into a wide range of substituents, including halogens, hydroxyl groups, and cyano groups, further diversifying the accessible derivatives.

Moreover, the amine can be transformed into amides, sulfonamides, or other nitrogen-containing functionalities, each imparting unique properties to the resulting biphenyl molecule. nih.gov The parent compound, 2-aminobiphenyl (B1664054), is a well-known starting material for such functionalizations, and the principles readily extend to its dichlorinated analogue. sigmaaldrich.commatrix-fine-chemicals.com These functionalization strategies are crucial for tuning the electronic and steric properties of the biphenyl scaffold for specific applications, such as in the development of liquid crystals or active pharmaceutical ingredients.

Role in Polymer and Dye Production

Aromatic amines are foundational components in the synthesis of azo dyes and certain types of polymers. The chemical properties of this compound make it a potential candidate for these industrial applications.

Through a process known as diazotization, the primary amino group of this compound can be converted into a highly reactive diazonium salt. This salt can then undergo a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or another amine, to form an azo compound. unb.ca Azo compounds are characterized by the -N=N- linkage and are the largest and most versatile class of synthetic dyes. unb.ca The specific color of the resulting dye is determined by the extended conjugated system of the entire molecule. The presence of the dichlorinated biphenyl structure would be expected to influence the final shade and properties like lightfastness. For instance, the synthesis of azo dyes from dichlorinated aniline (B41778) derivatives is a common practice in the dye industry. orientjchem.orggoogle.com

In the realm of polymer chemistry, aromatic diamines are key monomers for producing high-performance polymers like polyamides and polyimides. While this compound is a monoamine, it could be chemically modified to introduce a second amine group or another reactive functionality, thereby creating a monomer suitable for condensation polymerization. The rigid biphenyl unit is known to impart thermal stability and mechanical strength to polymer backbones.

Ligand Design in Catalysis (e.g., N-Biphenyl Pyrrolidine (B122466) Derivatives)

In the field of catalysis, ligands play a critical role by binding to a metal center and modulating its reactivity, selectivity, and stability. Biphenyl-based structures are highly prized as ligand scaffolds due to their steric bulk and rigid backbone. The 2-amino group in this compound is particularly significant as it can coordinate directly with a metal center.

This is exemplified by the formation of palladacycles, a powerful class of catalysts used in cross-coupling reactions. wikipedia.org 2-aminobiphenyl and its derivatives react with palladium(II) salts to form highly stable and active pre-catalysts where the palladium is bonded to both the carbon at the 2'-position and the nitrogen of the amino group. lookchem.comchemblink.com These catalysts, often referred to as Buchwald or Herrmann-type catalysts, are renowned for their efficiency in forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglookchem.com The specific chlorine substituents on the this compound backbone would influence the electronic properties and steric environment of the resulting palladium catalyst, offering a way to fine-tune its catalytic performance. chemblink.com

Furthermore, the amine can serve as a handle to introduce other coordinating groups. A prominent example is the synthesis of N-biphenyl pyrrolidine derivatives. The reaction of this compound with a suitable difunctionalized pyrrolidine precursor could yield a bidentate ligand. Pyrrolidine-based structures are widely used in medicinal chemistry and as chiral ligands in asymmetric catalysis. nih.govnih.govbeilstein-journals.orgrdd.edu.iq An N-(2',5'-dichloro-[1,1'-biphenyl]-2-yl)pyrrolidine ligand could coordinate to a metal center through both the biphenyl nitrogen and a functional group on the pyrrolidine ring, creating a chiral environment for asymmetric transformations.

Application in Agrochemical Intermediates

One of the most significant industrial applications for dichlorinated biphenylamines is as intermediates in the synthesis of modern fungicides. The agricultural industry relies on these complex organic molecules to protect crops and ensure food security. google.com

The fungicide Bixafen, which has the IUPAC name N-(3',4'-dichloro-5-fluoro[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, is a prime example. google.com Its synthesis relies on the key intermediate 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine. chemicalbook.comgoogle.com This intermediate is produced via a cross-coupling reaction to form the biphenyl core, followed by a reduction of a nitro group to the crucial amine. google.com The final step is an amidation reaction between this amine and a pyrazole derivative. chemicalbook.com

Given the structural similarity, this compound is a highly relevant precursor for analogous fungicidal compounds. The specific substitution pattern of chlorine atoms on the biphenyl rings is critical for the biological activity of the final product, as it influences how the molecule binds to its target enzyme in the fungal pathogen. Therefore, variations in the chlorination pattern, such as that in this compound, are explored by agrochemical companies to develop new active ingredients with improved efficacy, different target spectra, or to overcome fungicide resistance. mdpi.com

Based on a comprehensive review of scientific literature and chemical databases, there is no evidence to support the use of This compound as a precursor for the synthesis of the agrochemical Bixafen. The chemical structure of Bixafen, which is N-(3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-yl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide, necessitates a specific biphenyl amine intermediate for its synthesis.

The established and documented precursor for Bixafen is 3',4'-dichloro-5-fluoro-[1,1'-biphenyl]-2-amine . This compound contains a fluorine atom at the 5'-position and a 3',4'-dichloro substitution pattern, which are structural features present in the final Bixafen molecule.

The compound specified in the request, this compound, has a different chlorine substitution pattern (2',5'-dichloro) and lacks the essential fluorine atom required for the synthesis of Bixafen.

Due to this fundamental structural discrepancy and the absence of any published research or patents describing a synthetic route to Bixafen or its precursors from this compound, it is not possible to provide an article on this specific topic that is scientifically accurate.

Future Research Directions and Outlook

Exploration of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The development of efficient and environmentally benign synthetic methods is a cornerstone of modern chemistry. For a molecule like 2',5'-dichloro-[1,1'-biphenyl]-2-amine, future research will likely focus on refining existing synthetic strategies and exploring innovative catalytic systems.

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, stand out as a highly effective method for constructing the biphenyl (B1667301) core. Future work could explore the use of more sustainable and cost-effective catalysts, moving beyond traditional palladium-based systems to those employing more earth-abundant metals. The development of one-pot, regioselective double Suzuki coupling reactions could also streamline the synthesis of diarylated pyrimidines and, by extension, complex biphenyls. nih.govmdpi.com The choice of solvent is critical, with alcoholic solvent mixtures often providing greater reactivity at lower temperatures compared to polar aprotic solvents. nih.gov

Furthermore, catalyst-free approaches are gaining traction. For instance, high-frequency ultrasound has been shown to induce the N-dealkylation of aniline (B41778) derivatives in water, offering a green alternative to methods requiring transition metals and hazardous solvents. rsc.org Exploring similar sonochemical methods for the formation of C-N or C-C bonds in the synthesis of dichlorinated biphenylamines could represent a significant step towards sustainability.

Another promising avenue lies in the direct amination of anilines. Recent advancements have demonstrated the direct functionalization of inert C(aryl)-NH2 bonds, a highly atom-economical approach. acs.org Adapting such methodologies for the synthesis of complex biphenylamines from readily available precursors could significantly enhance synthetic efficiency.

Advanced Computational Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict molecular properties and guide experimental design. For this compound, advanced computational modeling will be instrumental in understanding its structure-reactivity relationships.

Quantitative Structure-Activity Relationship (QSAR) models have been successfully used to predict the properties of polychlorinated biphenyls (PCBs). nih.gov Similar models could be developed for dichlorinated biphenylamines to predict their biological activity or material properties based on molecular descriptors. These models can help in prioritizing synthetic targets and minimizing experimental efforts.

Investigation of New Derivatization Pathways and Applications

The presence of a reactive amine group in this compound opens up a vast chemical space for derivatization, leading to a wide range of potential applications.

Future research will likely focus on developing novel derivatization protocols to create libraries of related compounds for screening in various applications. The direct derivatization of the amine can lead to the synthesis of amides, sulfonamides, and other functional groups, each imparting unique properties to the parent molecule. The construction of combinatorial libraries of biphenyl amino acid building blocks has already been shown to be a powerful tool in drug discovery. nih.gov

Derivatization can also be employed to enhance the analytical detection of the compound and its metabolites. Various reagents have been developed for the derivatization of amines to improve their chromatographic separation and mass spectrometric ionization efficiency. acs.org This is particularly important for trace-level detection in complex matrices.

Furthermore, the concept of late-stage functionalization, where complex molecules are modified in the final steps of a synthesis, is a powerful strategy in drug discovery and materials science. acs.org Developing robust methods for the late-stage derivatization of the this compound core would allow for the rapid generation of diverse molecular architectures for biological or material screening.

Interdisciplinary Research Integrating Biphenylamine Chemistry

The unique structural features of this compound make it a candidate for exploration in various interdisciplinary fields.

In medicinal chemistry, the biphenylamine scaffold is a common motif in pharmacologically active compounds. The specific substitution pattern of this compound could lead to novel interactions with biological targets. Interdisciplinary research combining synthetic chemistry, computational modeling, and biological screening will be essential to uncover any potential therapeutic applications. The synthesis of analogues and their evaluation as, for example, receptor antagonists could be a fruitful area of investigation. nih.gov

In materials science, functionalized biphenyls are used in the development of organic light-emitting diodes (OLEDs), liquid crystals, and other advanced materials. The dichlorinated biphenylamine core could serve as a building block for new materials with interesting photophysical or electronic properties. Research at the interface of chemistry, physics, and engineering will be necessary to design, synthesize, and characterize such materials. The study of structure-property relationships in substituted triphenylamines has already provided valuable insights into their potential as electronic materials. nih.gov

The synthesis and study of chlorinated biphenyls, such as those that can be prepared via Suzuki cross-coupling, also have relevance in environmental science, particularly in the context of understanding the fate and transport of persistent organic pollutants. researchgate.net

Q & A

Basic: What are the most effective synthetic routes for 2',5'-dichloro-[1,1'-biphenyl]-2-amine?

Answer:
The compound is synthesized via Pd-catalyzed cross-coupling between halogenated anilines and arylboronic acids. A representative protocol involves:

  • Catalyst system : Pd(OAc)₂ with DPEphos ligand.
  • Reagents : 2-bromoaniline and 2,5-dichlorophenylboronic acid.
  • Conditions : Toluene solvent, t-BuONa base, 100°C under nitrogen.
  • Yield : Up to 84% for analogous chloro-biphenylamines .
    Methodological Note : Optimize stoichiometry and ligand ratios to mitigate steric hindrance from dichloro substituents.

Basic: How is structural characterization performed for this compound?

Answer:
Key techniques include:

  • ¹H NMR : Peaks for aromatic protons (δ 6.5–8.0 ppm) and amine protons (δ ~5.0 ppm, broad). Example: For 4’-chloro-[1,1’-biphenyl]-2-amine, δ 7.46 (d, J = 8.4 Hz, 2H) and δ 6.98 (br, 1H) .
  • X-ray crystallography : Determines dihedral angles between biphenyl rings and halogen positions (e.g., Rigaku RAPID II XRD) .
  • FT-IR : Confirms amine (-NH₂) stretching at ~3400 cm⁻¹ and C-Cl vibrations at 550–750 cm⁻¹ .

Basic: What factors influence the stability of this compound?

Answer:

  • pH Sensitivity : Protonation of the amine group in acidic conditions alters reactivity. Use buffered solutions for storage .
  • Thermal Stability : Avoid prolonged heating >120°C to prevent dehalogenation or ring decomposition.
  • Light Sensitivity : Photostimulated reactions (e.g., carbazole formation) occur under UV irradiation; store in amber vials .

Advanced: How can this compound be utilized in transition-metal-free synthesis of heterocycles?

Answer:
Under photostimulation , this compound undergoes cyclization to form carbazoles :

  • Conditions : DMSO solvent, t-BuOK (2 equiv), 40°C, 180 min irradiation.
  • Outcome : 57% yield of 9H-carbazole with 13% reduced biphenylamine byproduct .
    Mechanistic Insight : Radical intermediates form via homolytic C-Cl bond cleavage, followed by intramolecular C-N coupling.

Advanced: What challenges arise in regioselective functionalization of dichloro-biphenylamines?

Answer:

  • Steric and Electronic Effects : Dichloro substituents reduce electron density at the ortho/para positions, complicating electrophilic substitution.
  • Mitigation Strategies :
    • Use directing groups (e.g., boronic esters) to enhance selectivity in Pd-catalyzed couplings .
    • Optimize reaction temperature and solvent polarity to control reaction pathways .

Advanced: How do dichloro substituents affect reactivity compared to mono-chloro analogs?

Answer:

  • Electronic Effects : Dichloro groups increase electron-withdrawing effects, lowering nucleophilicity of the amine group.

  • Reactivity Comparison :

    PropertyDichloro DerivativeMonochloro Derivative
    Suzuki Coupling RateSlowerFaster
    PhotostabilityLowerHigher
    • Applications : Dichloro derivatives are preferred for radical-mediated reactions due to stabilized transition states .

Advanced: What role does this compound play in synthesizing NBN-doped polycyclic aromatic hydrocarbons (PAHs)?

Answer:
this compound serves as a precursor for NBN-doped PAHs via:

  • Step 1 : Boronic ester formation at the amine position (Pd(dppf)Cl₂ catalyst).
  • Step 2 : Sequential coupling with dibromoarenes (e.g., 2,5-dibromo-N1,N4-dihexylbenzene-1,4-diamine) to construct extended π-systems .
    Outcome : Yellow crystalline PAHs with tunable optoelectronic properties for materials science applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.